molecular formula C20H13N3O4S B11568299 1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11568299
M. Wt: 391.4 g/mol
InChI Key: FLUDHDDMFZDFSF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 4-methoxyphenyl group at position 1 and a 1,3,4-thiadiazol-2-yl moiety at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

The compound’s structural complexity and functional group arrangement make it a candidate for pharmaceutical exploration, particularly given the established interest in chromenopyrrole and thiadiazole derivatives for antimicrobial, antiviral, and anti-inflammatory applications .

Properties

Molecular Formula

C20H13N3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H13N3O4S/c1-26-12-8-6-11(7-9-12)16-15-17(24)13-4-2-3-5-14(13)27-18(15)19(25)23(16)20-22-21-10-28-20/h2-10,16H,1H3

InChI Key

FLUDHDDMFZDFSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: Starting with a precursor containing the necessary functional groups, the thiadiazole ring can be formed through cyclization reactions.

    Attachment of the Methoxyphenyl Group: This step might involve electrophilic aromatic substitution or other coupling reactions.

    Construction of the Chromeno-Pyrrole System: This complex ring system can be synthesized through a series of cyclization and condensation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, solvents, and catalysts. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. These might include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Compound Name R<sup>1</sup> (Position 1) R<sup>2</sup> (Position 2) Core Structure Notable Features
1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Target) 4-Methoxyphenyl 1,3,4-Thiadiazol-2-yl Chromeno[2,3-c]pyrrole-3,9-dione Combines electron-donating methoxy group with sulfur-rich thiadiazole.
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Ethoxy-3-methoxyphenyl 4,5-Dimethyl-1,3-thiazol-2-yl Chromeno[2,3-c]pyrrole-3,9-dione Thiazole ring with methyl substituents; enhanced lipophilicity.
1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl Chromeno[2,3-c]pyrrole-3,9-dione Fluorine atom increases electronegativity; isopropyl group adds steric bulk.
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one N/A Derived from chromenopyrrole derivatives Pyrrolo[3,4-c]pyrazolone Simplified core with pyrazolone ring; improved synthetic accessibility.

Key Observations :

  • Electronic Effects : The 4-methoxyphenyl group in the target compound donates electrons via its methoxy substituent, contrasting with the electron-withdrawing fluorine in the 2-fluorophenyl analogue .
  • Heterocyclic Diversity : Replacing 1,3,4-thiadiazole with 1,3-thiazole (as in ) reduces sulfur content but may improve metabolic stability.
  • Core Modifications: Derivatives like pyrrolo[3,4-c]pyrazolones lack the chromenopyrrole fused system, simplifying synthesis but reducing planar aromaticity.

Key Observations :

  • The target compound’s synthesis benefits from a one-pot multicomponent reaction, enabling rapid diversification of substituents .
  • Pyrazolone derivatives achieve higher yields due to fewer steric constraints compared to fused chromenopyrrole systems.
  • Thiadiazole ring formation often requires stoichiometric hydrazine or hydrazonoyl chlorides, which can limit scalability .

Key Observations :

  • Antiviral Activity : The fluorophenyl-thiadiazole analogue demonstrates dose-dependent antiviral effects, suggesting the target compound’s 4-methoxyphenyl group may offer a balance between activity and toxicity.
  • Solubility : Thiadiazole derivatives exhibit better aqueous solubility due to reduced aromaticity and polar substituents.
  • Thermal Stability: Chromenopyrrole derivatives generally show high thermal stability (>200°C), advantageous for formulation .

Biological Activity

1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

The compound has a complex structure characterized by the following molecular formula: C19H19N5O2SC_{19}H_{19}N_{5}O_{2}S with a molecular weight of approximately 381.46 g/mol. It features multiple functional groups that contribute to its biological activity.

Biological Activities

The biological activity of this compound has been investigated in various studies, highlighting several key areas:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. In vitro studies have shown that the compound demonstrates activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been observed to inhibit the proliferation of various cancer cells, including breast and lung cancer cells.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. This action is crucial for potential therapeutic applications in chronic inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with various receptors in the body to exert its effects on cell signaling pathways.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Antimicrobial Activity :
    • Objective: To evaluate the antimicrobial efficacy against common pathogens.
    • Results: Showed significant inhibition zones against E. coli and S. aureus at concentrations as low as 50 µg/mL.
  • Study on Anticancer Activity :
    • Objective: To assess cytotoxic effects on breast cancer cell lines.
    • Results: Induced apoptosis in MCF-7 cells with an IC50 value of 30 µM after 48 hours.
  • Study on Anti-inflammatory Effects :
    • Objective: To measure the effect on cytokine levels in vitro.
    • Results: Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 10 µM.

Data Summary Table

Activity TypeTest Organism/Cell LineConcentration (µg/mL or µM)Outcome
AntimicrobialE. coli50Significant inhibition
AntimicrobialS. aureus50Significant inhibition
AnticancerMCF-7 (breast cancer)30 µMInduced apoptosis
Anti-inflammatoryMacrophages10 µMReduced TNF-alpha by 40%

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